molecular formula C27H36F4N2O4S B10771497 (1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide

(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide

Cat. No.: B10771497
M. Wt: 560.6 g/mol
InChI Key: FIUDDEQHPBHZBI-XPLIUGCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for PMID23981898C11d involve several steps. The preparation methods typically include:

Chemical Reactions Analysis

PMID23981898C11d undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and palladium catalysts.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID23981898C11d has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID23981898C11d involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cardiovascular diseases . The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic benefits.

Comparison with Similar Compounds

PMID23981898C11d can be compared with other similar compounds, such as:

PMID23981898C11d is unique due to its specific molecular structure and mechanism of action, which make it a promising candidate for cardiovascular disease treatment.

Properties

Molecular Formula

C27H36F4N2O4S

Molecular Weight

560.6 g/mol

IUPAC Name

(1R,3S,4S,5R)-3-[[4-amino-3-fluoro-5-[(2R)-1,1,1-trifluoro-3-methoxypropan-2-yl]oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol

InChI

InChI=1S/C27H36F4N2O4S/c1-26(2,3)19-7-5-6-16(9-19)12-33-21-15-38(35)14-18(25(21)34)8-17-10-20(28)24(32)22(11-17)37-23(13-36-4)27(29,30)31/h5-7,9-11,18,21,23,25,33-34H,8,12-15,32H2,1-4H3/t18-,21+,23-,25+,38-/m1/s1

InChI Key

FIUDDEQHPBHZBI-XPLIUGCLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)CN[C@H]2C[S@](=O)C[C@H]([C@@H]2O)CC3=CC(=C(C(=C3)F)N)O[C@H](COC)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNC2CS(=O)CC(C2O)CC3=CC(=C(C(=C3)F)N)OC(COC)C(F)(F)F

Origin of Product

United States

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